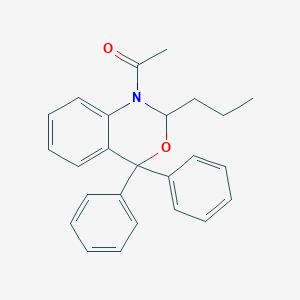

1-acetyl-4,4-diphenyl-2-propyl-1,4-dihydro-2H-3,1-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4,4-diphenyl-2-propyl-1,4-dihydro-2H-3,1-benzoxazine is a benzoxazine derivative, a class of heterocyclic compounds known for their versatile chemical properties and potential applications in various fields of chemistry and materials science. Benzoxazines are of interest due to their thermal and chemical stability, making them suitable for high-performance applications.

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to this compound, often involves the intramolecular cyclization of appropriate precursors. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds can be achieved through the intramolecular Michael addition of 4-(2-hydroxyanilino)-2-butenoates, yielding good yields of the desired products (Masuoka et al., 1986). Another approach involves the cyclization of 2-(benzylideneamino)benzoic acids in acetic anhydride under reflux conditions to produce N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones in high purity and yields (Nikpour et al., 2007).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including this compound, is characterized by the presence of a 3,1-benzoxazine ring. Studies have used isotopic labeling to elucidate the formation mechanisms of these compounds, providing insights into their molecular structures (Gromachevskaya et al., 1988).

Chemical Reactions and Properties

Benzoxazine derivatives undergo a variety of chemical reactions, including ring-opening polymerization and isomerization, which significantly influence their properties and applications. For instance, the allyl-containing bifunctional benzoxazine can undergo oxazine ring-opening polymerization and radical olefin polymerization, yielding polybenzoxazines with distinct thermal properties (Liu et al., 2014).

Scientific Research Applications

Reaction Mechanisms and Synthesis

Studies have demonstrated the reactivity of 1,4-benzoxazine derivatives in creating novel compounds. For example, the reaction of diketene with N-benzylidenealkylamines led to the synthesis of 1,3-oxazine derivatives, showcasing the chemical versatility of the benzoxazine framework in producing new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Sato et al., 1983).

Neuroprotective Agents

The development of 2-alkylamino-substituted-1,4-benzoxazine derivatives as potential neuroprotective agents highlights the importance of these compounds in therapeutic applications. The structure-activity relationship studies identified specific derivatives with potent neuroprotective activity, suggesting their potential use in preventing or treating neurological disorders (Blattes et al., 2005).

Antioxidant and Antitumor Activities

Benzoxazine derivatives have been evaluated for their antioxidant and antitumor properties. Some compounds exhibited significant activity, indicating their potential as leads for the development of new therapeutic agents targeting oxidative stress-related diseases and cancer (Abd El-Moneim et al., 2011).

High-Performance Thermosets

The synthesis of aromatic diamine-based benzoxazines and their polymerization into high-performance thermosets demonstrate the utility of these compounds in advanced material applications. These thermosets exhibit excellent thermal stability and mechanical properties, making them suitable for use in aerospace, automotive, and electronic industries (Lin et al., 2008).

Green Chemistry Approaches

Efforts to make benzoxazine chemistry greener have led to the synthesis of benzoxazine monomers from renewable feedstocks using safer solvents. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing and promote sustainability in the chemical industry (Salum et al., 2018).

properties

IUPAC Name |

1-(4,4-diphenyl-2-propyl-2H-3,1-benzoxazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-12-24-26(19(2)27)23-18-11-10-17-22(23)25(28-24,20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-11,13-18,24H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSNHIATBOJRNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1N(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)